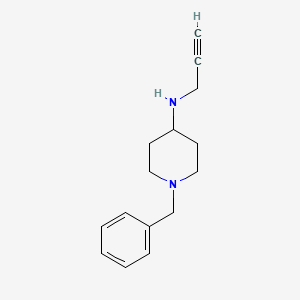

1-Benzyl-N-(prop-2-YN-1-YL)piperidin-4-amine

Description

1-Benzyl-N-(prop-2-YN-1-YL)piperidin-4-amine is an organic compound with the molecular formula C15H20N2 It is a white solid that is soluble in organic solvents but insoluble in water

Properties

IUPAC Name |

1-benzyl-N-prop-2-ynylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-2-10-16-15-8-11-17(12-9-15)13-14-6-4-3-5-7-14/h1,3-7,15-16H,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRURHXNXMQZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-N-(prop-2-YN-1-YL)piperidin-4-amine typically involves the reaction of benzyl chloride with N-(prop-2-YN-1-YL)piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-N-(prop-2-YN-1-YL)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Analgesic Development

One of the primary applications of 1-Benzyl-N-(prop-2-YN-1-YL)piperidin-4-amine is in the development of new analgesics. Research indicates that compounds with similar structures often exhibit opioid-like effects, which can be beneficial for pain management. The interaction of this compound with opioid receptors may lead to significant analgesic properties, akin to those seen in established opioids like fentanyl and norfentanyl.

Anti-inflammatory Effects

Beyond analgesia, there is emerging evidence suggesting that piperidine derivatives may possess anti-inflammatory properties. This broadens the therapeutic potential of this compound, positioning it as a candidate for treating conditions that involve both pain and inflammation.

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies involving molecular docking have been essential in elucidating how this compound binds to opioid receptors, providing insights into its potential effectiveness as an analgesic.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzyl-N-(phenethyl)piperidin-4-amine | Benzyl and phenethyl groups on piperidine | Analgesic properties similar to opioids |

| Fentanyl | Piperidine ring with an anilide substituent | Potent analgesic |

| Norfentanyl | Structural analog of fentanyl | Analgesic activity |

| 1-(3-Methylphenyl)-piperidin-4-amines | Methyl substitution on the phenyl group | Potentially similar analgesic effects |

The propargyl substitution in this compound may confer distinct pharmacological properties, influencing receptor binding profiles and metabolic stability compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound. These investigations typically involve:

- Synthesis : The compound is synthesized through multi-step chemical reactions that incorporate the piperidine core and propargyl substitution.

- Biological Testing : In vitro assays are conducted to assess the compound's interaction with opioid receptors and its resultant analgesic efficacy.

- Evaluation of Side Effects : Studies aim to determine the safety profile of the compound compared to traditional opioids, focusing on potential side effects such as dependency or tolerance.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(prop-2-YN-1-YL)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-N-(prop-2-YN-1-YL)piperidin-4-amine can be compared with similar compounds such as N-benzylprop-2-yn-1-amine and benzylpropargylamine. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique properties of this compound make it a valuable compound for specific research and industrial purposes.

Biological Activity

1-Benzyl-N-(prop-2-YN-1-YL)piperidin-4-amine is a synthetic compound belonging to the class of piperidine derivatives. It features a unique structure characterized by a piperidine ring substituted with a benzyl group and a propargyl moiety. This structural configuration contributes to its potential biological activities, particularly in the fields of analgesia and neuroprotection. The compound has garnered attention for its possible interactions with biological targets, including opioid receptors and enzymes involved in neurotransmitter metabolism.

Structure and Synthesis

The molecular formula of this compound is CHN. Its synthesis typically involves multi-step reactions that can include the use of reagents such as propargyl bromide and various amine coupling agents. The propargyl group is particularly notable for its reactivity, allowing for diverse synthetic modifications that can enhance biological activity.

Analgesic Properties

Research indicates that this compound may exhibit significant analgesic effects similar to those of traditional opioids. Piperidine derivatives are known for their interaction with opioid receptors, which play a crucial role in pain modulation. In vitro studies have shown that this compound can activate these receptors, potentially leading to pain relief comparable to established analgesics.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with benzyl and propargyl groups | Potential analgesic effects |

| Fentanyl | Piperidine ring with an anilide substituent | Potent analgesic |

| Norfentanyl | Structural analog of fentanyl | Analgesic activity |

The presence of the propargyl moiety may confer distinct pharmacological properties that enhance receptor binding affinity and metabolic stability, making it a valuable candidate for further research in pain management therapies.

Neuroprotective Effects

In addition to its analgesic potential, there is growing interest in the neuroprotective properties of this compound. Studies have suggested that compounds with similar structures can inhibit monoamine oxidases (MAO), enzymes linked to neurodegenerative diseases. The inhibition of MAO-B has been particularly highlighted as it relates to conditions such as depression and anxiety disorders .

Interaction Studies

Molecular docking studies have been conducted to elucidate how this compound interacts with various biological targets. These studies reveal that the compound may bind effectively to both opioid receptors and MAO enzymes, suggesting a dual mechanism of action that could be beneficial in treating both pain and mood disorders .

In Vitro Assays

In vitro assays have demonstrated the compound's ability to inhibit specific enzyme isoforms. For instance, studies indicate that it may exhibit low micromolar inhibition against hMAO-B, which is crucial for developing treatments targeting neurological conditions . Additionally, its antioxidant properties have been noted, contributing to its potential neuroprotective effects .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-N-(prop-2-yn-1-yl)piperidin-4-amine?

The synthesis typically involves alkylation of 1-Benzylpiperidin-4-amine with propargyl bromide under basic conditions. For example, a protocol analogous to the synthesis of 1-benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine involves reacting N-benzylpiperidone with a primary amine, followed by purification via column chromatography to achieve yields of ~68–75% . Propargylation can be optimized using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ at reflux temperatures. Post-synthesis purification may involve recrystallization or reverse-phase HPLC .

Q. How is the compound characterized structurally and analytically?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns on the piperidine ring and propargyl group .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification (expected m/z: ~241.3 g/mol based on related compounds) .

- Reverse-Phase HPLC : Using a mobile phase of acetonitrile/water with phosphoric acid (or formic acid for MS compatibility) to assess purity .

- X-ray Crystallography : Employing SHELX or WinGX/ORTEP software for crystal structure determination, particularly to resolve puckering conformations of the piperidine ring .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and lab coats to minimize inhalation and dermal exposure .

- Environmental Controls : Avoid drainage disposal due to potential aquatic toxicity; utilize fume hoods for reactions involving volatile intermediates .

- Storage : Store in airtight containers at 2–8°C to maintain stability, as recommended for structurally related piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and conformational dynamics?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the propargyl group’s triple bond may facilitate click chemistry or metal-catalyzed cross-coupling .

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to model piperidine ring conformations, which influence binding affinity in biological targets .

- Molecular Docking : Simulate interactions with receptors (e.g., neurotransmitter transporters) using software like AutoDock Vina, leveraging structural data from crystallography .

Q. How can researchers resolve contradictions in synthetic yields or purity data?

- Reaction Optimization : Screen bases (e.g., NaH vs. K₂CO₃), solvents (DMF vs. toluene), and temperatures to improve propargylation efficiency. Phase-transfer catalysts (e.g., TBAB) may enhance alkylation rates .

- Analytical Cross-Validation : Combine HPLC (for purity) with HRMS and 2D-NMR (e.g., COSY, HSQC) to confirm structural integrity, especially if byproducts arise from propargyl side reactions .

- Crystallographic Refinement : Use SHELXL to resolve ambiguous electron density maps, particularly if the propargyl group adopts multiple conformations .

Q. What strategies are recommended for studying the compound’s biological interactions?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]spiperone for dopamine receptors) to quantify affinity (IC₅₀). Piperidine derivatives often target CNS receptors due to their structural mimicry of endogenous amines .

- Metabolic Stability Tests : Incubate with liver microsomes and analyze via LC-MS to identify metabolic hotspots (e.g., oxidative N-dealkylation of the benzyl group) .

- Click Chemistry Functionalization : Exploit the propargyl group for bioconjugation with azide-tagged fluorescent probes to track cellular uptake .

Q. How can researchers address gaps in toxicological data for this compound?

- In Silico Tox Prediction : Use tools like EPA’s TEST or DSSTox to estimate acute toxicity and mutagenicity based on structural analogs .

- In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and MTT assays (cell viability) to preliminarily assess genotoxicity and cytotoxicity .

- Environmental Risk Assessment : Follow OECD guidelines for biodegradability testing, given the compound’s potential persistence in aquatic systems .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.